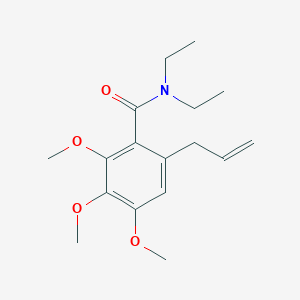
N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of three methoxy groups and a prop-2-en-1-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and N,N-diethylamine.
Formation of the Benzamide Core: The benzamide core is formed through a condensation reaction between 2,3,4-trimethoxybenzaldehyde and N,N-diethylamine in the presence of a suitable catalyst.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used for large-scale production, allowing for continuous feeding of reactants and removal of products.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or ethers.
Scientific Research Applications
N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide can be compared with other similar compounds, such as:
3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
N,N-Dimethylaminopropyltrimethoxysilane: Contains a trimethoxysilane group instead of a benzamide core.
Properties
CAS No. |
88440-87-3 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N,N-diethyl-2,3,4-trimethoxy-6-prop-2-enylbenzamide |
InChI |
InChI=1S/C17H25NO4/c1-7-10-12-11-13(20-4)15(21-5)16(22-6)14(12)17(19)18(8-2)9-3/h7,11H,1,8-10H2,2-6H3 |
InChI Key |
WJCIUYSZPBFEOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(C=C1CC=C)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)
![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
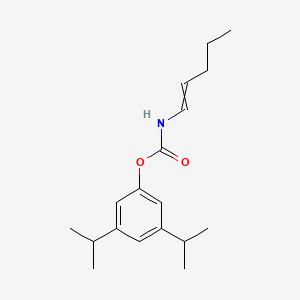

![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
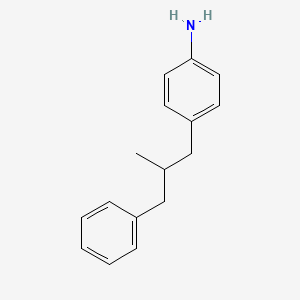
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
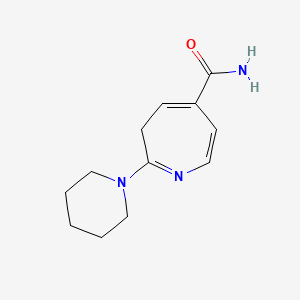
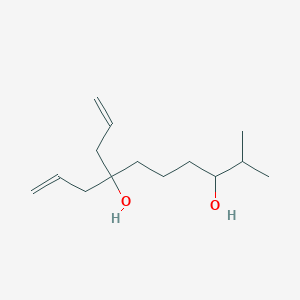

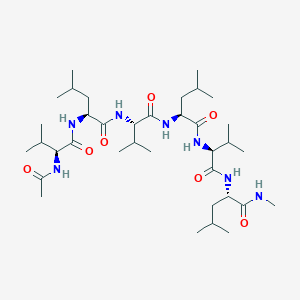
![3-[Cyano(fluoro)methyl]benzoic acid](/img/structure/B14391153.png)

